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molecular formula C12H18FN3 B1589611 4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine CAS No. 873537-27-0

4-(4-Ethyl-1-piperazinyl)-3-fluoro-benzenamine

Cat. No. B1589611
M. Wt: 223.29 g/mol
InChI Key: IRLDCHVGDGNGFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08759517B2

Procedure details

A suspension of 1-ethyl-4-(2-fluoro-4-nitro-phenyl)-piperazine (1.24 g, 15.1 mmol) and Raney Nickel (13 mg) in MeOH (6 mL) is stirred for 17 h at RT, under a hydrogen atmosphere. The reaction mixture is filtered through a pad of celite and concentrated to afford the title compound as a purple oil: ESI-MS: 224.1 [MH]+; tR=0.90 min (system 1).
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
13 mg
Type
catalyst
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][N:6]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][C:10]=2[F:18])[CH2:5][CH2:4]1)[CH3:2]>[Ni].CO>[CH2:1]([N:3]1[CH2:4][CH2:5][N:6]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][C:10]=2[F:18])[CH2:7][CH2:8]1)[CH3:2]

Inputs

Step One
Name
Quantity
1.24 g
Type
reactant
Smiles
C(C)N1CCN(CC1)C1=C(C=C(C=C1)[N+](=O)[O-])F
Name
Quantity
13 mg
Type
catalyst
Smiles
[Ni]
Name
Quantity
6 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred for 17 h at RT, under a hydrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C(C)N1CCN(CC1)C1=C(C=C(C=C1)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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